2-Alkoxy Substituent Steric Bulk Differentiates the Compound from Tetrahydropyranyl and Methoxyethoxy Analogs
The cyclopropylmethoxy group at the 2-position of the isonicotinamide core introduces a distinct steric profile (Taft Es ~−0.45 estimated) compared to the tetrahydropyran-4-yloxy analog (CAS 2034448-03-6, Es ~−0.55 estimated) and the 2-methoxyethoxy analog (CAS not enumerated, Es ~−0.35 estimated) . This intermediate steric bulk is predicted to yield a unique ligand efficiency surface when docked into ATP-binding pockets of kinases such as GSK-3β, for which isonicotinamide derivatives have been optimized [1]. While head-to-head enzymatic IC50 data are not publicly available, the structural divergence is quantifiable via computed steric parameters.
| Evidence Dimension | Steric bulk of 2-alkoxy substituent (Taft Es, estimated) |
|---|---|
| Target Compound Data | Taft Es ≈ −0.45 (cyclopropylmethoxy) |
| Comparator Or Baseline | Tetrahydropyran-4-yloxy analog: Taft Es ≈ −0.55; 2-Methoxyethoxy analog: Taft Es ≈ −0.35 |
| Quantified Difference | ΔEs ≈ 0.10 vs. tetrahydropyran analog; ΔEs ≈ −0.10 vs. methoxyethoxy analog |
| Conditions | Computed using fragment-based steric parameters (Hansch-Fujita methodology), not experimentally measured in a target-based assay. |
Why This Matters
This intermediate steric demand may offer a balance between target affinity and selectivity that is not achievable with bulkier or more flexible 2-substituents, guiding procurement for kinase inhibitor SAR exploration.
- [1] Kondeusz, K. Synthesis of N-substituted 2-(cyclopropanecarboxamido)isonicotinamide derivatives as potential GSK-3β kinase inhibitors, Jagiellonian University, 2024. Establishes GSK-3β context for isonicotinamide scaffold. View Source
